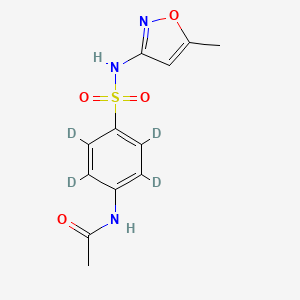

N4-Acetylsulfamethoxazole-d4

Description

Properties

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIUNZCALHVBA-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the chemical properties of N4-Acetylsulfamethoxazole-d4

An In-depth Technical Guide on the Core Chemical Properties of N4-Acetylsulfamethoxazole-d4

This guide provides a detailed overview of the chemical and physical properties of this compound, a deuterated metabolite of the antibiotic sulfamethoxazole. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is the deuterium-labeled form of N4-Acetylsulfamethoxazole, which is the primary metabolite of the sulfonamide antibiotic, sulfamethoxazole.[1][2] Sulfamethoxazole is metabolized in the liver via acetylation by N-acetyl transferases.[3] The deuterated form is commonly used as an internal standard in quantitative analytical methods, such as mass spectrometry, to study the pharmacokinetics and metabolism of sulfamethoxazole.[2] The inclusion of deuterium isotopes can potentially alter the pharmacokinetic and metabolic profiles of a drug.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [4] |

| Synonyms | N-Acetyl Sulfamethoxazole-d4, Acetylsulfamethoxazole D4 | [1][4] |

| CAS Number | 1215530-54-3 | [1][5] |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | [1][5] |

| Molecular Weight | 299.34 g/mol | [1][4] |

| Exact Mass | 299.08778406 Da | [4] |

| Appearance | Solid, Pale Orange to Brown | [1][5] |

| Melting Point | 222°C (decomposes) (for non-deuterated form) | [6] |

| Solubility | Slightly soluble in DMSO and Methanol.[5] Insoluble in water (non-deuterated form).[7] | [5][7] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | [1] |

| XLogP3 | 0.7 | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][4] |

| Hydrogen Bond Acceptor Count | 6 | [1][4] |

| Rotatable Bond Count | 4 | [1][4] |

| pKa (Strongest Acidic) | 5.88 (Predicted for non-deuterated form) | [8] |

| UV/Vis. (λmax) | 208, 265 nm (for non-deuterated form) | [9] |

| SMILES | [2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | [1][4] |

| InChIKey | GXPIUNZCALHVBA-LNFUJOGGSA-N | [1][4] |

Metabolic Pathway

N4-Acetylsulfamethoxazole is formed from its parent drug, sulfamethoxazole, primarily through the action of N-acetyl transferase enzymes in the liver. This metabolic conversion is a key step in the drug's detoxification and excretion pathway.[3]

Experimental Protocols

The characterization and quantification of this compound typically involve standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis and purity assessment of N4-Acetylsulfamethoxazole is reversed-phase HPLC.

-

Objective: To separate this compound from impurities and its non-deuterated form.

-

Instrumentation: A standard HPLC system equipped with a UV detector or coupled to a mass spectrometer.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at its maximum absorbance wavelengths (208 nm and 265 nm for the non-deuterated form) or by mass spectrometry for more sensitive and specific detection.[9]

-

Sample Preparation: The compound is dissolved in a suitable solvent, such as DMSO or methanol, and then diluted with the mobile phase.[5]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is the definitive method for confirming the identity and quantifying this compound.

-

Objective: To confirm the molecular weight and structure of the deuterated compound and for quantification in biological matrices.

-

Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured. For N4-Acetylsulfamethoxazole, the quantitated m/z is 296.06659.[10]

-

Tandem MS (MS/MS): For structural confirmation and enhanced specificity, the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pathway for the non-deuterated N4-acetyl-sulfamethoxazole has been studied.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

-

Objective: To elucidate the molecular structure and verify the isotopic labeling pattern.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d6.[5]

-

Analysis:

-

¹H NMR: The proton NMR spectrum will show the signals for the non-deuterated positions. The absence of signals from the deuterated phenyl ring confirms the labeling.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Reference spectra for the non-deuterated compound are available for comparison.[12]

-

Analytical Workflow Visualization

The logical flow for the analysis of this compound in a research setting is depicted below.

References

- 1. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]

- 4. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetyl Sulfamethoxazole-d4 | 1215530-54-3 [m.chemicalbook.com]

- 6. N4-Acetylsulfamethoxazole | CAS#:21312-10-7 | Chemsrc [chemsrc.com]

- 7. apexbt.com [apexbt.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 11. researchgate.net [researchgate.net]

- 12. vivanls.com [vivanls.com]

Synthesis and Characterization of N4-Acetylsulfamethoxazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N4-Acetylsulfamethoxazole-d4, a deuterated analog of a primary metabolite of the antibiotic sulfamethoxazole. This isotopically labeled compound is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.

Physicochemical Properties

This compound is the deuterated form of N4-Acetylsulfamethoxazole.[1] It is a stable, non-radioactive isotopically labeled compound. The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

| Property | Value |

| Molecular Formula | C₁₂H₉D₄N₃O₄S[1][2] |

| Molecular Weight | 299.34 g/mol [1][2] |

| Exact Mass | 299.087 Da[1] |

| CAS Number | 1215530-54-3[1] |

| Appearance | Solid at room temperature[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of sulfamethoxazole followed by acetylation. A plausible synthetic route is outlined below.

Step 1: Deuteration of Sulfamethoxazole

A general method for deuteration involves the exchange of aromatic protons with deuterium atoms from a deuterium source, such as heavy water (D₂O), often in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfamethoxazole in a suitable solvent system containing a deuterium source, such as a mixture of D₂O and a co-solvent like dioxane or DMF.

-

Catalysis: Add a suitable catalyst to facilitate the H-D exchange. This can be a palladium-based catalyst (e.g., Pd/C) or an acid/base catalyst, depending on the specific methodology.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for a prolonged period (e.g., 24-48 hours) to ensure a high degree of deuteration. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude deuterated sulfamethoxazole (Sulfamethoxazole-d4) is then purified by recrystallization or column chromatography to yield the desired product.

Step 2: Acetylation of Sulfamethoxazole-d4

The purified Sulfamethoxazole-d4 is then acetylated at the N4-amino group.

Experimental Protocol:

-

Reaction Setup: Dissolve Sulfamethoxazole-d4 in a suitable solvent such as pyridine or a mixture of dichloromethane and a base (e.g., triethylamine).

-

Acetylation: Add acetic anhydride or acetyl chloride dropwise to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a dilute acid solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by recrystallization or silica gel column chromatography to afford the final product.

Caption: Synthetic pathway for this compound.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the isotopic labeling and structural integrity of the compound.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The ¹H NMR spectrum is expected to show the absence or significant reduction of signals corresponding to the aromatic protons that have been replaced by deuterium. The remaining proton signals (e.g., methyl and amine protons) should be consistent with the structure of N4-Acetylsulfamethoxazole.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Data Analysis: The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the molecular structure. The signals for the deuterated carbons will exhibit characteristic splitting patterns due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (299.087 Da). The isotopic distribution pattern will confirm the incorporation of four deuterium atoms.

Experimental Protocol (Tandem Mass Spectrometry - MS/MS):

-

Precursor Ion Selection: Select the molecular ion of this compound as the precursor ion.

-

Fragmentation: Subject the precursor ion to collision-induced dissociation (CID).

-

Data Acquisition: Acquire the product ion spectrum.

-

Data Analysis: The fragmentation pattern should be consistent with the structure of the molecule, with mass shifts in the fragments containing the deuterium labels compared to the non-deuterated analog.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol:

-

Chromatographic System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Data Analysis: The purity of the sample is determined by the peak area percentage of the main component in the chromatogram. An analytical standard of N4-Acetylsulfamethoxazole can be used for comparison.

Caption: Workflow for the characterization of this compound.

References

N4-Acetylsulfamethoxazole-d4 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.

Core Physical and Chemical Properties

This compound is the N-acetylated metabolite of sulfamethoxazole in which four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated analogue.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [1] |

| CAS Number | 1215530-54-3 | [2] |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | [3] |

| Molecular Weight | 299.34 g/mol | [1][2] |

| Monoisotopic Mass | 299.08778406 Da | [1] |

| Appearance | Light brown to brown solid | [3] |

| Property | Value | Notes |

| Melting Point | 222°C (decomposes) | Data for non-deuterated N4-Acetylsulfamethoxazole. The melting point of the d4 analogue is expected to be very similar. |

| Solubility | Soluble in DMSO and Methanol (slightly). | [4] |

| Storage | Store at -20°C under an inert atmosphere. | [3][4] |

| Purity | ≥98% (HPLC) | [5] |

Metabolic Pathway of Sulfamethoxazole

This compound is a direct metabolite of Sulfamethoxazole-d4. The metabolic pathway primarily involves N-acetylation. The diagram below illustrates the metabolic conversion of sulfamethoxazole to N4-acetylsulfamethoxazole.

Caption: Metabolic conversion of Sulfamethoxazole.

Experimental Protocols

Quantification of Sulfamethoxazole using this compound by LC-MS/MS

This section outlines a general experimental protocol for the quantification of sulfamethoxazole in biological matrices, such as serum or plasma, using this compound as an internal standard. This method is based on common practices in bioanalytical chemistry.[6][7]

1. Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of sulfamethoxazole and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of sulfamethoxazole by serially diluting the stock solution with a 50:50 mixture of methanol and water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (plasma, serum), add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for both sulfamethoxazole and this compound.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of sulfamethoxazole to this compound against the concentration of the sulfamethoxazole standards.

-

Determine the concentration of sulfamethoxazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: LC-MS/MS experimental workflow.

Conclusion

This compound is a critical analytical tool for the accurate quantification of sulfamethoxazole in various biological matrices. Its physical and chemical properties are well-characterized, making it a reliable internal standard. The provided metabolic pathway and experimental workflow offer a foundational understanding for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. N-Acetyl Sulfamethoxazole-d4 | 1215530-54-3 [m.chemicalbook.com]

- 5. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]

- 6. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic that functions by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1][2] The clinical efficacy and potential for adverse reactions of SMX are significantly influenced by its metabolic fate in the body. The primary metabolic route is N-acetylation, which converts the parent drug into N4-acetylsulfamethoxazole (NASMX).[2][3] This biotransformation is a critical detoxification pathway, as the acetylated metabolite is pharmacologically inactive and readily excreted in the urine.[3][4] This guide provides a detailed examination of this metabolic pathway, including the enzymes involved, quantitative kinetics, and the experimental protocols used for its study.

Core Metabolic Pathway: N-Acetylation of Sulfamethoxazole

The biotransformation of sulfamethoxazole is predominantly characterized by acetylation at the N4 position of its aniline amine group.[2] This reaction is catalyzed by cytosolic arylamine N-acetyltransferase (NAT) enzymes.[2][5]

Key Enzymes and Genetic Polymorphisms: Two main NAT isoenzymes are involved: NAT1 and NAT2.[1]

-

NAT1: This enzyme is expressed ubiquitously and exhibits monomorphic expression. It has a higher affinity for sulfamethoxazole, suggesting it is the primary enzyme responsible for acetylation at therapeutic plasma concentrations.[1]

-

NAT2: Primarily expressed in the liver and intestine, NAT2 is highly polymorphic.[6] Genetic variations in the NAT2 gene result in distinct "slow," "intermediate," and "rapid" acetylator phenotypes within the population.[7][8] Slow acetylators have a reduced capacity to metabolize SMX, which can lead to higher plasma concentrations of the parent drug and an increased risk of concentration-dependent adverse effects.[8][9]

Alternative Metabolic Route: In addition to acetylation, a secondary oxidative pathway is mediated by the Cytochrome P450 enzyme, CYP2C9.[2][7] This pathway converts sulfamethoxazole to a hydroxylamine metabolite (SMX-HA).[10] The SMX-HA is a reactive intermediate implicated in hypersensitivity reactions associated with sulfonamides.[5][10] This hydroxylamine can subsequently be acetylated by NAT enzymes.[7]

Quantitative Analysis of Sulfamethoxazole Acetylation

The kinetics of sulfamethoxazole metabolism have been characterized in various studies. The affinity of the NAT enzymes for sulfamethoxazole and the extent of metabolite excretion provide a quantitative understanding of the pathway.

| Parameter | Value | Enzyme/Condition | Source |

| Km | 1.2 mmol/L | Human Hepatic NAT1 | [1] |

| Km | ~5 mmol/L | Human Hepatic NAT2 | [1] |

| Urinary Excretion (96h) | 46.2 ± 6.6% of dose | N4-Acetylsulfamethoxazole | [11] |

| Urinary Excretion (96h) | 16.5 ± 5.5% of dose | Unchanged Sulfamethoxazole | [11] |

| Urinary Excretion (24h) | 3.1 ± 0.7% of dose | Sulfamethoxazole Hydroxylamine | [10] |

| Serum Half-life (t1/2) | ~10 hours | Sulfamethoxazole (Humans) | [2] |

Experimental Protocols

The study of sulfamethoxazole metabolism employs both in vitro and in vivo methodologies to elucidate enzyme kinetics, identify metabolites, and understand pharmacokinetic profiles.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from studies investigating the oxidative metabolism of sulfamethoxazole.[10]

Objective: To determine the formation of sulfamethoxazole hydroxylamine from the parent drug in a controlled enzymatic environment.

Methodology:

-

Preparation of Microsomes: Human liver microsomes are prepared from donor tissue via differential centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Incubation Mixture: A typical incubation mixture (final volume of 1 mL) in a phosphate buffer (pH 7.4) contains:

-

Human liver microsomes (e.g., 1 mg/mL protein).

-

Sulfamethoxazole (at various concentrations to determine kinetics).

-

An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).

-

-

Reaction: The reaction is initiated by adding the NADPH-generating system after a brief pre-incubation of the other components at 37°C.

-

Termination: The reaction is stopped after a defined period (e.g., 30 minutes) by adding a quenching solvent, such as ice-cold acetonitrile.

-

Sample Preparation: The quenched mixture is centrifuged to pellet the protein. The supernatant is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for analysis.

-

Analysis: Metabolites are identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection.

Protocol 2: In Vivo Metabolism and Excretion in Animal Models

This protocol is a generalized representation based on a study in rats, pigs, and chickens using radiolabeled compounds.[12]

Objective: To determine the metabolic disposition, balance, and excretion profile of sulfamethoxazole and its metabolites.

Methodology:

-

Test Compound: [3H]-labeled sulfamethoxazole is prepared and dissolved in a suitable vehicle for administration.

-

Animal Dosing: Animals (e.g., Wistar rats) are housed in metabolic cages that allow for the separate collection of urine and feces. A single dose of [3H]-SMZ (e.g., 25 mg/kg body weight) is administered via intramuscular injection or oral gavage.[12]

-

Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-6h, 6-12h, 12-24h, and daily thereafter for up to 14 days).[12]

-

Sample Preparation (Urine):

-

An aliquot of urine is mixed with a scintillation cocktail to determine total radioactivity.

-

For metabolite profiling, the urine sample is centrifuged. The supernatant is mixed with a methanol-perchloric acid solution, centrifuged again, and the resulting supernatant is dried with nitrogen.[12]

-

The residue is redissolved in the mobile phase for analysis.[12]

-

-

Analysis: Samples are analyzed using a Liquid Chromatography system coupled with an on-line isotope detector and a mass spectrometer (e.g., LC-ARC/MS-IT-TOF) to separate and identify the parent drug and its radioactive metabolites.[12]

-

Data Interpretation: The amount of radioactivity in each sample is used to calculate the percentage of the dose excreted over time. The chromatographic data provides the profile of metabolites, with N4-acetylsulfamethoxazole being a major identified component.[13]

References

- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]

- 4. Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of NAT2 Polymorphisms on Sulfamethoxazole Pharmacokinetics in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of NAT2 polymorphisms on sulfamethoxazole pharmacokinetics in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isotopic Labeling and Stability of N4-Acetylsulfamethoxazole-d4

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole-d4 is the deuterium-labeled form of N4-Acetylsulfamethoxazole, which is the primary metabolite of the sulfonamide antibiotic, Sulfamethoxazole.[1][2] Due to its structural similarity and mass difference from the endogenous metabolite, this compound serves as an ideal internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research.[2] The incorporation of stable heavy isotopes, such as deuterium (²H or D), into drug molecules is a common practice for creating tracers used in drug development.[1][2] The stability of these labeled compounds is critical to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the isotopic labeling, physicochemical properties, and stability of this compound, along with detailed experimental protocols.

Isotopic Labeling and Physicochemical Properties

The isotopic labeling of this compound involves the substitution of four hydrogen atoms with deuterium atoms on the phenyl ring.[3] This specific labeling provides a stable mass shift without significantly altering the chemical properties of the molecule, which is crucial for its function as an internal standard. Deuteration has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1][2]

2.1 Data Presentation: Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | [2][3] |

| Synonyms | Acetylsulfamethoxazole-d4, N-Acetyl Sulfamethoxazole-d4 | [1][3] |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | [2] |

| Molecular Weight | 299.34 g/mol | [2] |

| Exact Mass | 299.087 | [2] |

| CAS Number | 1215530-54-3 | [2][3] |

| Unlabeled CAS | 21312-10-7 | [2][4] |

| Appearance | Solid | [2] |

| Purity (HPLC) | >95% | [5] |

| Hydrogen Bond Donor | 2 | [2] |

| Hydrogen Bond Acceptor | 6 | [2] |

Metabolic Pathway of Sulfamethoxazole

N4-Acetylsulfamethoxazole is formed in vivo through the acetylation of its parent drug, Sulfamethoxazole. This metabolic conversion is a key pathway in the drug's biotransformation.[6] Interestingly, studies have shown that in some biological systems, such as rice plants, N4-Acetylsulfamethoxazole can be transformed back into Sulfamethoxazole, a process known as deconjugation or deacetylation.[6][7]

Caption: Metabolic relationship between Sulfamethoxazole and its N4-acetylated metabolite.

Stability Profile and Storage

The stability of a labeled internal standard is paramount for its use in regulated bioanalysis. "Significant change" for a drug substance is defined as the failure to meet its specification.[8] Stability studies are designed to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature and humidity.[8]

4.1 Data Presentation: Recommended Storage Conditions

The recommended storage conditions for this compound are crucial for maintaining its integrity and ensuring its shelf life.

| Format | Storage Temperature | Shelf Life | Reference |

| Powder | -20°C | 3 years | [2] |

| 4°C | 2 years | [2] | |

| In Solvent | -80°C | 6 months | [2] |

| -20°C | 1 month | [2] |

Note: The product is generally stable at ambient temperature for short periods, such as during shipping.[2]

Experimental Protocols

5.1 Stability Testing Protocol

A formal stability study for this compound should be conducted according to established guidelines to determine its re-test period or shelf life. The protocol should cover physical, chemical, biological, and microbiological attributes where appropriate.[8]

Objective: To evaluate the stability of this compound under various storage conditions over a specified period.

Materials:

-

Three production batches of this compound.[9]

-

Appropriate container closure system (e.g., amber glass vials with inert caps).

-

Calibrated stability chambers.

-

Validated analytical instrumentation (e.g., HPLC-UV, LC-MS/MS).

Methodology:

-

Initial Analysis (T=0): Perform a comprehensive analysis on all three batches to establish initial values for identity, purity, assay, and physical characteristics.

-

Storage Conditions: Place samples of each batch into stability chambers set to the conditions outlined in the table below. These conditions are based on general guidelines for long-term, intermediate, and accelerated stability studies.[8][10]

-

Testing Frequency: Pull samples at specified time points and analyze them according to the test procedures.

-

Evaluation: At each time point, compare the results to the initial analysis and the product specification. A "significant change" is defined as a failure to meet the specification.[9] If a significant change occurs during accelerated testing, studies at intermediate conditions should be conducted.[8]

5.2 Data Presentation: Example Stability Testing Parameters

| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Testing Duration | Testing Time Points (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (minimum at submission) | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |

Analytical Tests to be Performed:

-

Appearance: Visual inspection for color change or degradation.

-

Assay: Quantitative determination of this compound content.

-

Purity: Chromatographic analysis to detect and quantify impurities or degradation products.

-

Isotopic Purity: Mass spectrometry to confirm the deuterium labeling is maintained.

-

Water Content: Karl Fischer titration, if applicable.

5.3 Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the determination of N4-Acetylsulfamethoxazole and its related substances.[11] This method can be adapted for the d4-labeled compound.

-

Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength or MS for mass-specific detection.

-

Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., DMSO, Methanol) to prepare stock solutions.[2] Further dilute with the mobile phase to working concentrations. For biological samples, a liquid-liquid or solid-phase extraction would be required.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of an analytical standard like this compound.

Caption: A generalized workflow for a pharmaceutical stability study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 3. N-Acetyl Sulfamethoxazole-d4 (major) | C12H13N3O4S | CID 46780053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]

- 5. N-Acetyl Sulfamethoxazole-d4 (major) | LGC Standards [lgcstandards.com]

- 6. Transformation process and phytotoxicity of sulfamethoxazole and N4-acetyl-sulfamethoxazole in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. sahpra.org.za [sahpra.org.za]

- 10. www3.paho.org [www3.paho.org]

- 11. scilit.com [scilit.com]

Technical Guide: N4-Acetylsulfamethoxazole-d4 (CAS Number: 1215530-54-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document is intended for researchers, scientists, and professionals in drug development, offering key physicochemical data, a detailed discussion of its parent compound's metabolic pathway, and a representative experimental protocol for its application as an internal standard in bioanalytical methods.

Core Compound Properties

This compound is the deuterium-labeled form of N4-Acetylsulfamethoxazole, the primary metabolite of the sulfonamide antibiotic, sulfamethoxazole.[1][2] Its primary application in a research setting is as an internal standard for the quantitative analysis of N4-Acetylsulfamethoxazole in biological matrices by mass spectrometry-based assays. The incorporation of deuterium atoms provides a distinct mass-to-charge ratio (m/z) for detection, while maintaining similar chemical and chromatographic properties to the unlabeled analyte, ensuring accurate quantification.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1215530-54-3 | [3] |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | [4] |

| Molecular Weight | 299.34 g/mol | [3][4] |

| Monoisotopic Mass | 299.08778406 Da | [3] |

| Synonyms | Acetylsulfamethoxazole-d4, N-Acetyl Sulfamethoxazole-d4 | [2][3] |

| Appearance | Solid | |

| Storage Conditions | Freezer (-20°C) for long-term storage | [4] |

| Purity (by HPLC) | ≥98% | [4] |

Metabolic Pathway of the Parent Compound, Sulfamethoxazole

This compound is a labeled analog of a natural metabolite. Understanding the metabolic fate of the parent drug, sulfamethoxazole, is crucial for designing and interpreting pharmacokinetic and drug metabolism studies. Sulfamethoxazole undergoes several biotransformation reactions in the body, primarily in the liver.

The main metabolic pathways for sulfamethoxazole include:

-

N4-Acetylation: This is the major metabolic route, catalyzed by N-acetyltransferase (NAT) enzymes, leading to the formation of N4-acetylsulfamethoxazole. This metabolite is generally considered inactive.

-

Oxidation: Cytochrome P450 enzymes, particularly CYP2C9, can oxidize sulfamethoxazole at the C5 position of the isoxazole ring and at the N4-position.

-

Glucuronidation: A minor pathway involves the conjugation of a glucuronic acid moiety to the N4-position.

The following diagram illustrates the primary metabolic pathways of sulfamethoxazole.

Caption: Primary metabolic pathways of sulfamethoxazole.

Experimental Protocols: Application as an Internal Standard

This compound is an ideal internal standard for the quantification of N4-acetylsulfamethoxazole in biological samples such as plasma, serum, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the extraction and analysis of N4-acetylsulfamethoxazole from human plasma, using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of sulfamethoxazole and its metabolites.

Materials and Reagents

-

N4-Acetylsulfamethoxazole (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of N4-acetylsulfamethoxazole and dissolve in 10 mL of methanol.

-

Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of N4-acetylsulfamethoxazole by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

-

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

-

To each tube, add 50 µL of the appropriate sample (blank plasma for calibration curve, plasma for unknown samples).

-

Add 10 µL of the internal standard working solution (1 µg/mL this compound) to all tubes except for the blank.

-

To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for sample preparation.

References

- 1. Human Metabolome Database: Showing metabocard for N4-Acetylsulfamethoxazole (HMDB0013854) [hmdb.ca]

- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpst.cz [hpst.cz]

- 4. Simultaneous determination of trimethoprim, sulphamethoxazole and N4-acetylsulphamethoxazole in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Acetylsulfamethoxazole: An In-depth Technical Guide to a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. The formation of this metabolite is a crucial aspect of the parent drug's pharmacokinetics and has implications for both its efficacy and safety profile. This technical guide provides a comprehensive overview of N4-Acetylsulfamethoxazole, focusing on its formation, pharmacokinetic properties, and toxicological considerations. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.

Metabolism and Formation of N4-Acetylsulfamethoxazole

Sulfamethoxazole is metabolized in the liver, primarily through N-acetylation to form N4-Acetylsulfamethoxazole.[1] This reaction is catalyzed by the N-acetyltransferase (NAT) enzymes, with both NAT1 and NAT2 isoforms being capable of this biotransformation.[1] The acetylation process is a significant pathway for the detoxification and elimination of sulfamethoxazole.

The metabolic pathway of sulfamethoxazole is complex and involves several key steps. The initial and major step is the acetylation of the N4-amino group of sulfamethoxazole, leading to the formation of N4-Acetylsulfamethoxazole. In addition to acetylation, sulfamethoxazole can undergo oxidation to form sulfamethoxazole hydroxylamine, a reactive metabolite implicated in hypersensitivity reactions. This hydroxylamine can be further metabolized, but N-acetylation remains the predominant metabolic route for the parent drug.

Sulfamethoxazole Metabolic Pathway

Pharmacokinetics of N4-Acetylsulfamethoxazole

Following oral administration of sulfamethoxazole, N4-Acetylsulfamethoxazole is readily detected in plasma and is the major metabolite excreted in the urine.[2] The pharmacokinetic profile of N4-Acetylsulfamethoxazole is closely linked to that of its parent compound.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for N4-Acetylsulfamethoxazole from various studies in healthy adult subjects.

| Parameter | Value | Study Population | Reference |

| Cmax (µg/mL) | 50.1 ± 10.9 | Healthy adults receiving high-dose trimethoprim-sulfamethoxazole | [3] |

| Tmax (h) | ~4 | Healthy adults | [4] |

| Half-life (h) | 18.6 ± 4.3 | Healthy adults receiving high-dose trimethoprim-sulfamethoxazole | [3] |

| Renal Clearance (mL/min) | 35.2 ± 5.6 | Healthy volunteers after an 800mg oral dose of sulfamethoxazole | [2] |

| Urinary Excretion (% of dose) | 43.5 ± 5.6 | Healthy volunteers after an 800mg oral dose of sulfamethoxazole | [2] |

| Protein Binding (%) | 88 | Healthy volunteers | [2] |

Experimental Protocols

Quantification of N4-Acetylsulfamethoxazole in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of trimethoprim, sulfamethoxazole, and its N4-acetyl metabolite in human plasma.

1. Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar sulfonamide not present in the sample).

-

Add 5 mL of a mixture of dichloromethane and diethyl ether (1:1 v/v).

-

Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25:75 v/v), with the pH adjusted to 6.5.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 230 nm.

-

Injection Volume: 20 µL.

3. Quantification:

-

Construct a calibration curve using standards of N4-Acetylsulfamethoxazole of known concentrations.

-

The concentration of N4-Acetylsulfamethoxazole in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Experimental Workflow for Quantification

Toxicological Assessment

While N4-acetylation is generally considered a detoxification pathway for sulfamethoxazole, the toxicological profile of N4-Acetylsulfamethoxazole itself is not extensively studied. The primary toxicity associated with sulfamethoxazole is idiosyncratic hypersensitivity reactions, which are thought to be mediated by its reactive hydroxylamine metabolite.

Some studies have investigated the in vitro toxicity of N-acetoxy-sulfamethoxazole, a further metabolite of sulfamethoxazole hydroxylamine.[5] These studies have shown that N-acetoxy-sulfamethoxazole is more toxic to human peripheral blood mononuclear cells than the hydroxylamine metabolite.[5] However, it is important to note that this is not a direct assessment of N4-Acetylsulfamethoxazole's toxicity.

Further research is warranted to fully characterize the toxicological potential of N4-Acetylsulfamethoxazole, including its potential for cytotoxicity and genotoxicity.

Conclusion

N4-Acetylsulfamethoxazole is the major metabolite of sulfamethoxazole, and its formation and elimination are key determinants of the parent drug's pharmacokinetic profile. This technical guide has provided a detailed overview of the current knowledge regarding this important metabolite, including its formation, pharmacokinetics, and methods for its quantification. While N-acetylation is a major detoxification pathway, further investigation into the direct toxicological effects of N4-Acetylsulfamethoxazole is needed to provide a more complete understanding of its role in the overall safety profile of sulfamethoxazole. The provided experimental protocols and compiled data serve as a valuable resource for researchers and drug development professionals working in this area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scispace.com [scispace.com]

- 3. Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro formation, disposition and toxicity of N-acetoxy-sulfamethoxazole, a potential mediator of sulfamethoxazole toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Acetylsulfamethoxazole-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document details its chemical properties, metabolic pathways, and its application in experimental research, particularly in pharmacokinetic and bioanalytical studies.

Core Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart.

| Property | This compound | N4-Acetylsulfamethoxazole |

| Molecular Formula | C₁₂H₉D₄N₃O₄S | C₁₂H₁₃N₃O₄S |

| Molecular Weight | 299.34 g/mol [1] | 295.31 g/mol [2][3] |

| Monoisotopic Mass | 299.08778406 Da[4] | 295.06300 Da[2] |

| CAS Number | 1215530-54-3[1] | 21312-10-7[2][3] |

Metabolic Pathway of Sulfamethoxazole

N4-Acetylsulfamethoxazole is the primary metabolite of sulfamethoxazole, an antibiotic that inhibits dihydropteroate synthase in bacteria, thereby interfering with folic acid synthesis. The metabolism of sulfamethoxazole in humans is primarily hepatic and involves several key enzymatic reactions. Understanding this pathway is crucial for interpreting pharmacokinetic data and the role of its metabolites.

The metabolic conversion of sulfamethoxazole to N4-Acetylsulfamethoxazole is primarily catalyzed by the arylamine N-acetyltransferase (NAT) enzymes. Additionally, cytochrome P450 enzymes, particularly CYP2C9, are involved in the oxidative metabolism of sulfamethoxazole, leading to the formation of other hydroxylated metabolites.

Below is a diagram illustrating the main metabolic pathway of sulfamethoxazole.

Experimental Protocols

This compound is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of sulfamethoxazole and its metabolites in biological matrices. Its deuteration provides a distinct mass-to-charge ratio, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.

Quantification of Sulfamethoxazole and N4-Acetylsulfamethoxazole in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of sulfamethoxazole and N4-Acetylsulfamethoxazole in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 200 µL of a solution containing this compound in methanol (e.g., 12 mg/L)[5].

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: 5-10 µL of the prepared sample supernatant.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for sulfamethoxazole and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The MRM transitions would be specific for sulfamethoxazole, N4-Acetylsulfamethoxazole, and the internal standard, this compound.

Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantification of sulfamethoxazole and its metabolite in a biological sample using a deuterated internal standard.

References

- 1. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hpst.cz [hpst.cz]

- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 4. Quantification of co-trimoxazole in serum and plasma using MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N4-Acetylsulfamethoxazole-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole-d4 is the deuterium-labeled form of N4-acetylsulfamethoxazole, the major metabolite of the sulfonamide antibiotic sulfamethoxazole. Its structural similarity and mass difference make it an ideal internal standard for the accurate quantification of sulfamethoxazole and its N4-acetyl metabolite in complex biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in LC-MS/MS assays.

Principle of Internal Standardization

In this method, a known and fixed concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown subject samples, at the initial stage of sample preparation. During LC-MS/MS analysis, the analyte (sulfamethoxazole or N4-acetylsulfamethoxazole) and the internal standard are monitored simultaneously using specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known analyte concentrations.

Experimental Protocols

This section outlines a detailed protocol for the quantification of sulfamethoxazole and N4-acetylsulfamethoxazole in human plasma using this compound as an internal standard.

Materials and Reagents

-

Analytes: Sulfamethoxazole, N4-Acetylsulfamethoxazole

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamethoxazole and N4-acetylsulfamethoxazole in methanol to obtain individual stock solutions of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a stock solution of 1 mg/mL.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to obtain a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

To each tube, add 50 µL of the respective sample (plasma, calibration standard, or QC).

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to autosampler vials containing 900 µL of deionized water.

-

Cap the vials and vortex briefly before placing them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS)

-

MS System: Agilent 6460 Triple Quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 4000 V

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Sulfamethoxazole 254.1 156.0 15 N4-Acetylsulfamethoxazole 296.1 198.0 20 | This compound (IS) | 300.1 | 202.0 | 20 |

Note: The MRM transition for this compound is based on its molecular weight (299.34 g/mol ) and the fragmentation pattern of the non-labeled compound. The precursor ion represents [M+H]⁺, and the product ion reflects the expected fragmentation with a +4 Da shift due to the deuterium labels.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method using this compound as an internal standard for the analysis of sulfamethoxazole and N4-acetylsulfamethoxazole in human plasma.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Sulfamethoxazole | 10 - 10,000 | > 0.995 | 1/x² |

| N4-Acetylsulfamethoxazole | 10 - 10,000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy Data

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Sulfamethoxazole | LLOQ | 10 | ≤ 10 | 90-110 | ≤ 12 | 90-110 |

| Low QC | 30 | ≤ 8 | 92-108 | ≤ 10 | 93-107 | |

| Mid QC | 500 | ≤ 7 | 95-105 | ≤ 9 | 96-104 | |

| High QC | 8,000 | ≤ 6 | 97-103 | ≤ 8 | 98-102 | |

| N4-Acetylsulfamethoxazole | LLOQ | 10 | ≤ 11 | 88-112 | ≤ 13 | 89-111 |

| Low QC | 30 | ≤ 9 | 91-109 | ≤ 11 | 92-108 | |

| Mid QC | 500 | ≤ 8 | 94-106 | ≤ 10 | 95-105 | |

| High QC | 8,000 | ≤ 7 | 96-104 | ≤ 9 | 97-103 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Mandatory Visualization

Caption: Workflow for the quantification of sulfamethoxazole using this compound.

Caption: Principle of internal standardization for accurate quantification.

Application Note: High-Throughput Quantification of N4-Acetylsulfamethoxazole-d4 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N4-Acetylsulfamethoxazole and its stable isotope-labeled internal standard (IS), N4-Acetylsulfamethoxazole-d4, in human plasma. The described method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation, enabling a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Accurate quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetic profile of the parent drug, assessing patient metabolism, and informing dose adjustments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach effectively compensates for variability in sample preparation and matrix effects, leading to enhanced data quality and reliability. This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of N4-Acetylsulfamethoxazole in human plasma.

Experimental

Materials and Reagents

-

N4-Acetylsulfamethoxazole analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of N4-Acetylsulfamethoxazole and this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of N4-Acetylsulfamethoxazole by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Prepare a working solution of this compound by diluting its stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Preparation Protocol

-

Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see Table 2 for composition).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The liquid chromatography and mass spectrometry parameters are summarized in Tables 1 and 2.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | |

| N4-Acetylsulfamethoxazole | 296.1 > 199.1 |

| This compound | 300.1 > 203.1 |

Results and Discussion

The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the following tables.

Table 3: Calibration Curve for N4-Acetylsulfamethoxazole

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 10 | ± 15 | ≤ 12 | ± 15 |

| Low QC | 3 | ≤ 8 | ± 10 | ≤ 10 | ± 12 |

| Mid QC | 100 | ≤ 6 | ± 8 | ≤ 8 | ± 10 |

| High QC | 800 | ≤ 5 | ± 7 | ≤ 7 | ± 9 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.2 |

| High QC | 800 | 95.1 | 97.5 |

The method demonstrated excellent linearity across the concentration range of 1 to 1000 ng/mL, with a correlation coefficient greater than 0.995. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies. The intra- and inter-day precision and accuracy were well within the acceptable limits of ±15% (±20% for LLOQ). The recovery of N4-Acetylsulfamethoxazole from human plasma was consistent and high, and the matrix effect was found to be negligible, indicating that the simple protein precipitation method is effective in removing interfering endogenous components.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS quantification of N4-Acetylsulfamethoxazole.

Caption: Simplified metabolic pathway of Sulfamethoxazole.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of N4-Acetylsulfamethoxazole in human plasma. The simple protein precipitation protocol and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies in drug development. The use of a deuterated internal standard ensures the accuracy and precision of the results.

analytical applications of N4-Acetylsulfamethoxazole-d4 in research

An essential tool in modern analytical chemistry, N4-Acetylsulfamethoxazole-d4 serves as a stable, isotopically labeled internal standard for the accurate quantification of its non-labeled counterpart, N4-Acetylsulfamethoxazole, and the parent drug, sulfamethoxazole. Its primary application lies in isotope dilution mass spectrometry, a powerful technique that corrects for sample matrix effects and variations in instrument response, thereby ensuring high precision and accuracy in analytical measurements.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound in pharmacokinetic studies, environmental monitoring, and food safety analysis.

Application 1: Pharmacokinetic Studies

The analysis of sulfamethoxazole and its primary metabolite, N4-acetylsulfamethoxazole, in biological matrices is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] this compound is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose.

Experimental Protocol: Quantification in Human Serum

This protocol describes a method for the simultaneous determination of sulfamethoxazole and N4-acetylsulfamethoxazole in human serum.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Sulfamethoxazole (Reference Standard)

-

N4-Acetylsulfamethoxazole (Reference Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Human serum (blank)

-

Solid Phase Extraction (SPE) C18 cartridges

2. Sample Preparation:

-

Spike 100 µL of human serum with 10 µL of this compound working solution (concentration will depend on the expected analyte levels).

-

Add 200 µL of acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Dilute the resulting supernatant with 1 mL of ultrapure water.

-

Condition an SPE C18 cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the diluted supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1200 Series or equivalent

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm)[5]

-

Mobile Phase A: 0.1% Formic Acid in Water[5]

-

Mobile Phase B: Acetonitrile[5]

-

Flow Rate: 0.5 mL/min[5]

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data: MRM Transitions and Pharmacokinetic Parameters

The following tables summarize typical mass spectrometry parameters for quantification and key pharmacokinetic data obtained using this method.

Table 1: Typical MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfamethoxazole | 254.1 | 156.1 | 15 |

| N4-Acetylsulfamethoxazole | 296.1 | 198.1 | 20 |

| This compound (IS) | 300.1 | 202.1 | 20 |

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and Metabolite in Healthy Adults [3]

| Compound | Cmax (µg/mL) | T½ (hours) |

| Sulfamethoxazole | 372 ± 64 | 14.0 ± 2.3 |

| N4-Acetylsulfamethoxazole | 50.1 ± 10.9 | 18.6 ± 4.3 |

Data presented as mean ± standard deviation.

Application 2: Environmental Monitoring

The widespread use of sulfamethoxazole results in its release into the environment through wastewater. Monitoring its presence and that of its main metabolite, N4-acetylsulfamethoxazole, in environmental samples like wastewater and surface water is critical for assessing ecological risk.[6][7] this compound is used as an internal standard to ensure accurate quantification in these complex matrices.[8]

Experimental Protocol: Quantification in Wastewater

This protocol details a method for analyzing sulfamethoxazole and N4-acetylsulfamethoxazole in wastewater effluent.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Reference standards for sulfamethoxazole and N4-acetylsulfamethoxazole

-

Methanol, Acetone, Ethyl Acetate (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Oasis HLB SPE cartridges

2. Sample Preparation:

-

Filter 200 mL of the wastewater sample through a 0.45-µm glass fiber filter.[7]

-

Add the internal standard (this compound) to the filtered sample.

-

Condition an Oasis HLB SPE cartridge with 6 mL of methanol followed by 10 mL of ultrapure water.[7]

-

Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Dry the cartridge under a gentle nitrogen flow for 30-40 minutes.[7]

-

Elute the analytes using 5 mL of acetone followed by 5 mL of ethyl acetate.[7]

-

Evaporate the combined eluate to dryness under nitrogen.

-

Reconstitute the residue in 500 µL of 80:20 water/methanol for LC-MS/MS analysis.[7]

3. LC-MS/MS Conditions:

-

LC and MS conditions are generally similar to those described for pharmacokinetic studies. The gradient may be optimized to improve separation from matrix interferences.

Quantitative Data: Environmental Concentrations

Table 3: Typical Method Performance Data in Water Samples [9]

| Parameter | Value |

| Limit of Quantification (LOQ) | 1 - 50 ng/L |

| Linearity (r²) | > 0.99 |

| Recovery | 95 - 108% |

Visualizations: Workflows and Pathways

References

- 1. Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journalofchemistry.org [journalofchemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vliz.be [vliz.be]

Application Notes: Analysis of N4-Acetylsulfamethoxazole-d4 in Environmental Samples

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic in human and veterinary medicine. Due to incomplete metabolism and disposal, it is frequently detected in various environmental compartments, particularly in wastewater and surface water. A significant human metabolite of SMX is N4-Acetylsulfamethoxazole (Ac-SMX), which can be deconjugated back to the parent compound in the environment, contributing to the overall environmental load of SMX and the potential for antibiotic resistance.[1][2]

Accurate quantification of Ac-SMX in complex environmental matrices is crucial for assessing the true environmental burden of sulfamethoxazole.[1] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. N4-Acetylsulfamethoxazole-d4, a deuterium-labeled internal standard, is essential for this method.[3][4] It mimics the chemical behavior of the target analyte (Ac-SMX) during sample extraction, cleanup, and ionization, thereby correcting for matrix effects and procedural losses, which ensures high accuracy and precision.[5]

These application notes provide a detailed protocol for the extraction and quantification of N4-Acetylsulfamethoxazole using its deuterated standard in various water matrices.

Caption: Relationship between Sulfamethoxazole, its metabolite, and the deuterated internal standard.

Experimental Protocol

This protocol outlines a method for the trace determination of N4-Acetylsulfamethoxazole in water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

1. Experimental Workflow

The overall analytical procedure involves sample preparation, extraction, and instrumental analysis.

Caption: Workflow for the analysis of N4-Acetylsulfamethoxazole in environmental water samples.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This procedure is designed to concentrate the analyte of interest and remove interfering matrix components.[6][7]

-

Materials :

-

Agilent Bond Elut HLB or Waters Oasis HLB SPE cartridges (500 mg, 6 mL).[6][8]

-

500 mL water sample (e.g., wastewater effluent, river water).

-

This compound internal standard solution.

-

Methanol (HPLC grade).

-